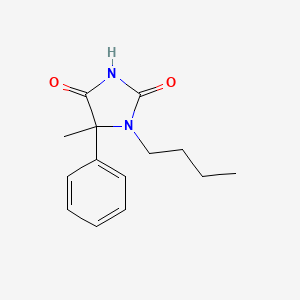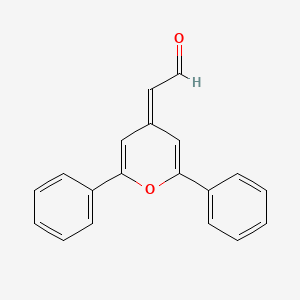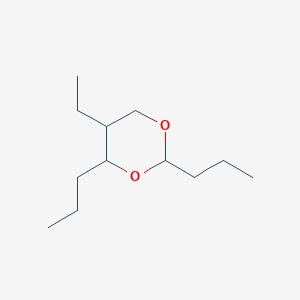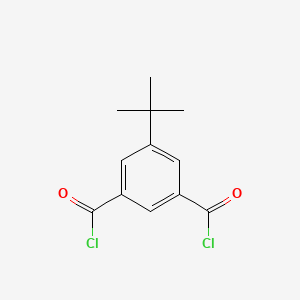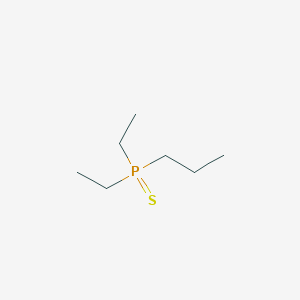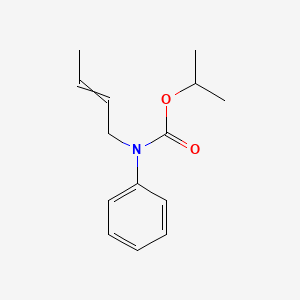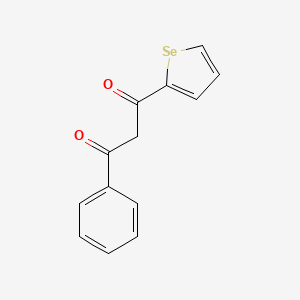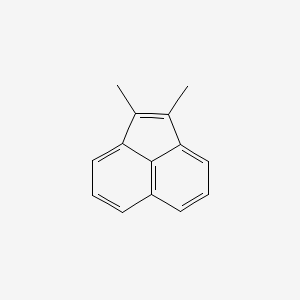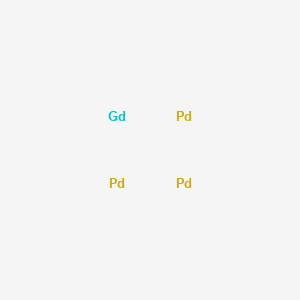
Gadolinium--palladium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium–palladium (1/3) is a compound consisting of gadolinium and palladium in a 1:3 ratio. Gadolinium is a rare earth metal known for its magnetic properties, while palladium is a transition metal renowned for its catalytic abilities. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–palladium (1/3) can be achieved through various methods, including hydrothermal treatment and photochemical deposition. For instance, gadolinium hydroxide nanorods can be prepared by hydrothermal treatment, and palladium can be deposited onto these nanorods through photochemical methods . Another method involves the polyol synthesis of gadolinium nanoparticles, where diethylene glycol is used as a solvent to form nanoparticles at specific temperatures .
Industrial Production Methods: Industrial production of gadolinium–palladium (1/3) typically involves large-scale hydrothermal and electrodeposition techniques. These methods ensure the uniform distribution of palladium on gadolinium substrates, which is crucial for maintaining the compound’s catalytic properties .
化学反応の分析
Types of Reactions: Gadolinium–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. Gadolinium is a strong reducing agent and can reduce oxides of several metals into their elements . Palladium, on the other hand, is known for its catalytic properties in hydrogenation and oxidation reactions .
Common Reagents and Conditions: Common reagents used in reactions involving gadolinium–palladium (1/3) include hydrogen gas for reduction reactions and oxygen for oxidation reactions. The conditions for these reactions often involve elevated temperatures and pressures to facilitate the desired chemical transformations .
Major Products: The major products formed from reactions involving gadolinium–palladium (1/3) include gadolinium hydroxide and various palladium compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Gadolinium–palladium (1/3) has a wide range of scientific research applications due to its unique properties:
作用機序
The mechanism of action of gadolinium–palladium (1/3) involves the interaction of gadolinium’s magnetic properties with palladium’s catalytic abilities. Gadolinium’s paramagnetic properties enhance the visibility of internal body structures in MRI by altering the magnetic properties of water molecules . Palladium’s catalytic properties facilitate various chemical reactions by providing active sites for reactants to interact .
類似化合物との比較
Gadolinium oxide (Gd₂O₃): Known for its use in MRI as a contrast agent.
Palladium nanoparticles: Widely used in catalysis and biomedical applications.
Uniqueness: Gadolinium–palladium (1/3) is unique due to the combination of gadolinium’s magnetic properties and palladium’s catalytic abilities. This combination results in a compound that is highly effective in both imaging and catalytic applications, making it a valuable material in various scientific and industrial fields .
特性
CAS番号 |
12140-59-9 |
|---|---|
分子式 |
GdPd3 |
分子量 |
476.5 g/mol |
IUPAC名 |
gadolinium;palladium |
InChI |
InChI=1S/Gd.3Pd |
InChIキー |
XVRNFCQFJSGKHQ-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Pd].[Pd].[Gd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


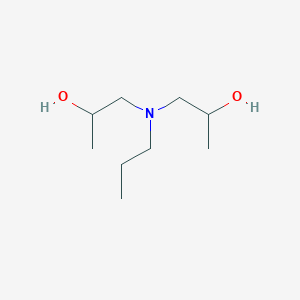
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
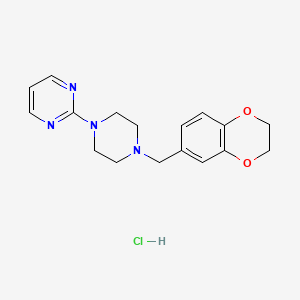
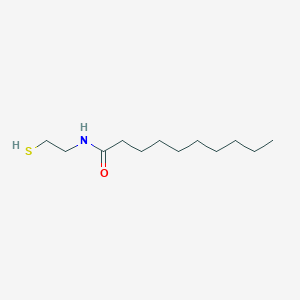
![Bicyclo[3.1.1]hept-2-ene](/img/structure/B14720306.png)
